2-(naphthalen-2-yl)-2-oxoethyl 6-nitro-2-oxo-2H-chromene-3-carboxylate
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Overview
Description
2-(naphthalen-2-yl)-2-oxoethyl 6-nitro-2-oxo-2H-chromene-3-carboxylate: is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction conditions such as temperature, pressure, and the use of specific catalysts to ensure high yield and purity. The process would also involve purification steps to remove any by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The nitro group in the chromene ring can be oxidized to form nitroso or nitrate derivatives.
Reduction: : The nitro group can be reduced to an amine group, leading to the formation of different derivatives.
Substitution: : The hydroxyl and carboxyl groups can participate in substitution reactions with different reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Typical reducing agents are tin (Sn) and iron (Fe) in acidic conditions.
Substitution: : Reagents like thionyl chloride (SOCl₂) for carboxyl group substitution and various alkyl halides for nucleophilic substitution reactions.
Major Products Formed
Oxidation: : Nitroso derivatives and nitrate esters.
Reduction: : Amines and amides.
Substitution: : Ester derivatives and alkylated products.
Scientific Research Applications
This compound has shown potential in various scientific research applications:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Studied for its biological activities, including potential antimicrobial and anticancer properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism by which 2-(naphthalen-2-yl)-2-oxoethyl 6-nitro-2-oxo-2H-chromene-3-carboxylate exerts its effects is still under investigation. it is believed to involve interactions with specific molecular targets and pathways, such as enzyme inhibition or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(naphthalen-2-yl)acetic acid
2-(naphthalen-2-yl)ethanol
2-(naphthalen-2-yl)ethane-1-thiol
Uniqueness
This compound is unique due to its specific structural features, such as the presence of both the nitro group and the chromene ring, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
(2-naphthalen-2-yl-2-oxoethyl) 6-nitro-2-oxochromene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13NO7/c24-19(15-6-5-13-3-1-2-4-14(13)9-15)12-29-21(25)18-11-16-10-17(23(27)28)7-8-20(16)30-22(18)26/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROMQAQUVXVGKFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)COC(=O)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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